
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine
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Overview
Description
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarbinol and methylamine.
Cyclopropylation: The cyclopropyl groups are introduced through a cyclopropylation reaction, which involves the addition of cyclopropyl groups to a suitable precursor.
Amine Formation: The final step involves the formation of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropylation and amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-phenylpropanoic acid: Shares a similar structural framework but differs in functional groups and properties.
(2S)-2-Chloro-3-hydroxy ester compound: Another structurally related compound with different functional groups and reactivity.
Uniqueness
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-amine is unique due to its dual cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-10H,2-6,11H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKQTZOIAJPJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C1CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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